molecular formula C16H34N2O B1204256 Dioctylnitrosamine CAS No. 6335-97-3

Dioctylnitrosamine

Cat. No.: B1204256
CAS No.: 6335-97-3
M. Wt: 270.45 g/mol
InChI Key: FLYCLWANFMDRKT-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, which provide standardized chemical identification protocols. According to multiple authoritative chemical databases, the systematic IUPAC name for this compound is N,N-dioctylnitrous amide . This nomenclature reflects the compound's structural composition, specifically indicating the presence of two octyl groups attached to a nitrogen atom that is further bonded to a nitroso functional group.

The structural formula of this compound demonstrates a complex molecular architecture characterized by the presence of sixteen carbon atoms, thirty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound's structure can be represented through its SMILES notation as CCCCCCCCN(CCCCCCCC)N=O, which illustrates the linear octyl chains attached to the central nitrogen-nitroso functionality. The InChI representation provides additional structural detail: InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3, offering a comprehensive description of the molecular connectivity and hydrogen distribution.

The three-dimensional molecular geometry of this compound reveals specific spatial arrangements that influence its chemical behavior and interactions. The compound exhibits a characteristic nitroso group orientation relative to the octyl substituents, creating distinct molecular regions with varying electronic properties. This structural arrangement contributes to the compound's unique physical and chemical characteristics within the nitrosamine family.

Alternative Chemical Designations and Synonyms

This compound is recognized in the scientific literature through numerous alternative designations and synonyms, reflecting different naming conventions and historical usage patterns. The compound is frequently identified as Nitrosodi-N-octylamine , which emphasizes the nitroso functional group attachment to the dioctylamine backbone. This particular designation is commonly encountered in analytical chemistry publications and regulatory documentation.

Additional significant synonyms include N-Dioctylnitrosamine , Dioctylamine, N-nitroso- , and Nitrosodioctylamine . These alternative names demonstrate various approaches to describing the same molecular structure, with some emphasizing the amine precursor while others highlight the nitroso functionality. The designation 1-Octanamine, N-nitroso-N-octyl- provides systematic clarity by specifically identifying the octyl chain structure and the nitroso substitution pattern.

Further nomenclature variations include Dioctylnitrosoamine , Di-n-octyl nitrosamine , and N-Nitroso-di-n-octylamine . These synonyms reflect different conventions for hyphenation and prefix usage while maintaining chemical accuracy. The scientific literature also documents the compound under the designation NSC 38886 , representing its identification number in the National Service Center chemical registry system.

The diversity of naming conventions demonstrates the evolution of chemical nomenclature systems and the importance of cross-referencing multiple databases when conducting comprehensive literature searches. Each designation provides specific emphasis on different structural aspects while maintaining chemical equivalence.

CAS Registry Number and Unique Identifiers

The Chemical Abstracts Service has assigned the unique registry number 6335-97-3 to this compound, providing definitive identification within global chemical databases. This CAS number serves as the primary identifier for regulatory compliance, commercial transactions, and scientific research documentation. The assignment of this specific number ensures unambiguous identification regardless of nomenclature variations or linguistic differences.

The compound possesses multiple additional unique identifiers that facilitate database searches and cross-referencing activities. The PubChem Compound Identifier (CID) is 22803 , providing access to comprehensive chemical information within the National Center for Biotechnology Information database system. This identifier links to detailed molecular properties, biological activity data, and related compound information.

The InChI Key for this compound is FLYCLWANFMDRKT-UHFFFAOYSA-N , representing a hashed version of the full InChI string that enables rapid database searching and compound matching. This standardized identifier provides computational advantages for chemical informatics applications and automated database queries.

Additional registry systems have assigned specific identifiers including the Nikkaji Number and various proprietary database codes. The compound's European Community number and other regional identifiers ensure accessibility across different regulatory jurisdictions and scientific databases. These multiple identification systems provide redundancy and cross-verification capabilities essential for accurate chemical documentation.

Molecular Formula and Weight Calculations

The molecular formula of this compound is definitively established as C₁₆H₃₄N₂O , representing the precise atomic composition of the compound. This formula indicates sixteen carbon atoms forming the octyl chain structures, thirty-four hydrogen atoms providing complete saturation, two nitrogen atoms constituting the amine and nitroso functionalities, and one oxygen atom completing the nitroso group.

The molecular weight calculations for this compound demonstrate consistent values across multiple authoritative sources. The standard molecular weight is 270.45 grams per mole , as confirmed by PubChem and other chemical databases. Alternative sources report slight variations in decimal precision, with values of 270.454 grams per mole and 270.5 grams per mole appearing in specialized databases. These minor variations typically reflect different rounding conventions rather than fundamental disagreements in calculation methodology.

Table 1: Molecular Composition and Weight Data for this compound

Parameter Value Source References
Molecular Formula C₁₆H₃₄N₂O
Molecular Weight 270.45 g/mol
Carbon Atoms 16
Hydrogen Atoms 34
Nitrogen Atoms 2
Oxygen Atoms 1

The exact mass of this compound, calculated from the most abundant isotopes, is 270.26700 atomic mass units . This precise value is essential for mass spectrometry applications and high-resolution analytical techniques. The compound's elemental composition analysis reveals a carbon percentage of approximately 71.1%, hydrogen percentage of 12.7%, nitrogen percentage of 10.4%, and oxygen percentage of 5.9% by mass.

Physical property calculations based on the molecular structure indicate specific characteristics relevant to analytical chemistry applications. The compound exhibits a calculated density of 0.89 grams per cubic centimeter at standard conditions. The boiling point is estimated at 381.6 degrees Celsius at 760 millimeters of mercury pressure , while the flash point occurs at 184.6 degrees Celsius . These calculated values provide essential information for laboratory handling and analytical method development.

Table 2: Calculated Physical Properties of this compound

Property Value Units Reference
Density 0.89 g/cm³
Boiling Point 381.6 °C at 760 mmHg
Flash Point 184.6 °C
Exact Mass 270.26700 amu
Refractive Index 1.468 -

Properties

IUPAC Name

N,N-dioctylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYCLWANFMDRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212743
Record name N-Nitroso-N-octyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-97-3
Record name N-Nitroso-N-octyl-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6335-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosodi-N-octylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctylnitrosamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitroso-N-octyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism:

Dioctylamine+HNO2This compound+H2O\text{Dioctylamine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O}
Nitrous acid (HNO2_2) is typically generated in situ from sodium nitrite (NaNO2_2) and a mineral acid (e.g., HCl).

Key Parameters:

  • Temperature : 0–5°C to minimize side reactions (e.g., oxidation or decomposition).

  • pH : Optimal at 2.5–3.4 for secondary amines.

  • Molar Ratio : Dioctylamine to NaNO2_2 is typically 1:1.1 to ensure complete conversion.

Procedure:

  • Dioctylamine is dissolved in an ice-cold mixture of hydrochloric acid (HCl) and water.

  • Aqueous NaNO2_2 is added dropwise with vigorous stirring.

  • The reaction is quenched with NaOH, and the product is extracted using dichloromethane.

Yield and Purity:

  • Yield : 70–85%.

  • Purity : >95% after vacuum distillation.

Industrial-Scale Synthesis

Industrial production optimizes cost and safety while maintaining high throughput. Continuous flow reactors are preferred for their enhanced control over reaction parameters.

Process Design:

ParameterValue
Reactor TypeContinuous flow reactor
Temperature50–70°C
Pressure1–2 atm
CatalystNone (acidic medium)
Residence Time15–30 minutes

Advantages:

  • Scalability : Achieves kilogram-scale production.

  • Safety : Reduced exposure to toxic intermediates (e.g., nitrous acid).

By-Product Management:

  • Unreacted dioctylamine is recovered via distillation.

  • Nitric oxide (NO) by-products are neutralized with alkaline scrubbers.

Alternative Nitrosation Routes

Alkyl Nitrite-Mediated Synthesis

tert-Butyl nitrite (t-BuONO) serves as a non-aqueous nitrosating agent, eliminating the need for strong acids:

Conditions:

  • Solvent : Dichloromethane or toluene.

  • Temperature : 25–40°C.

  • Reaction Time : 1–2 hours.

Yield:

  • 80–90% with minimal purification.

Electrochemical Nitrosation

A greener approach employs electrochemical oxidation of nitrite ions (NO2_2^-) to generate nitrosonium (NO+^+) species:

Setup:

  • Electrolyte : NaNO2_2 in aqueous acetonitrile.

  • Electrodes : Platinum anode and cathode.

  • Current Density : 10 mA/cm2^2.

Advantages:

  • Sustainability : Eliminates stoichiometric acids.

  • Yield : 65–75% with in-line liquid-liquid extraction.

Purification and Characterization

Distillation

  • Vacuum Distillation : Boiling point 120–125°C at 1 mmHg.

  • Purity Post-Distillation : ≥99%.

Chromatographic Methods

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves trace impurities.

Analytical Confirmation:

  • NMR : 1H^1\text{H} NMR (CDCl3_3): δ 0.88 (t, 6H), 1.26 (m, 24H), 3.40 (t, 4H).

  • MS : m/z 270.45 [M]+^+.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Nitrosation70–8595–99ModerateHigh (acid waste)
Industrial Flow Process85–9098–99HighModerate
Electrochemical65–7590–95LowLow

Chemical Reactions Analysis

Types of Reactions: Dioctylnitrosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso oxides.

    Reduction: Reduction of this compound can yield secondary amines.

    Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

Scientific Research Applications

Chemical Research Applications

Dioctylnitrosamine serves as a model compound in chemical research to study the reactivity and mechanisms of N-nitrosamines. It is particularly useful in:

  • Mechanistic Studies : Investigating how nitrosamines interact with biological molecules and the resulting biochemical pathways.
  • Analytical Chemistry : Developing methods for detecting nitrosamines in environmental samples and pharmaceuticals, which is crucial for ensuring product safety.

Biological Research Applications

In biological research, this compound has been instrumental in understanding the biological effects of nitrosamines, particularly their carcinogenicity. Key areas of focus include:

  • Carcinogenesis Studies : this compound is often used in animal models to induce liver cancer, allowing researchers to study the progression of hepatocellular carcinoma (HCC) and the underlying molecular mechanisms involved. For example, studies have shown that administration of this compound leads to severe liver damage characterized by neutrophilic infiltration and necrosis, making it a valuable tool for studying liver cancer pathogenesis .
  • Gene Expression Analysis : Research involving this compound has led to significant insights into gene expression changes associated with cancer development. Transcriptome analyses reveal that this compound induces alterations in genes related to cancer signaling pathways, which can be reversed by dietary interventions .

Medical Research Applications

In medical research, this compound is utilized to explore potential therapeutic strategies and drug safety:

  • Drug Safety Testing : The compound is employed in studies assessing the safety of pharmaceuticals by evaluating nitrosamine impurities that may arise during drug synthesis or storage .
  • Cancer Therapeutics : Investigations into dietary restrictions and their protective effects against this compound-induced carcinogenesis have opened avenues for developing dietary-based interventions in cancer prevention .

Comprehensive Data Tables

Application AreaSpecific Use CasesKey Findings
Chemical ResearchModel compound for N-nitrosamine studiesInsights into reactivity and mechanisms
Biological ResearchInduction of liver cancer in animal modelsCharacterization of liver damage and cancer pathways
Medical ResearchDrug safety testing and therapeutic interventionsIdentification of nitrosamine impurities

Case Studies

  • Hepatocarcinogenesis Model : In a study using mice treated with this compound, researchers observed significant liver damage leading to cancer. The findings highlighted the compound's role in inducing oxidative stress and inflammation, which are critical factors in cancer development .
  • Gene Expression Alterations : A comprehensive transcriptome analysis revealed that dietary restriction could mitigate gene expression changes induced by this compound, suggesting potential dietary strategies for cancer prevention .
  • Carcinogenic Mechanisms : Studies have demonstrated that this compound undergoes metabolic activation via cytochrome P450 enzymes, forming reactive intermediates that alkylate DNA, leading to mutations associated with cancer .

Mechanism of Action

The carcinogenicity of dioctylnitrosamine is primarily due to its metabolic activation. The compound undergoes enzymatic α-hydroxylation, typically mediated by cytochrome P450 enzymes, leading to the formation of an unstable intermediate. This intermediate can decompose to form a diazonium ion, which is a potent DNA alkylating agent. The resulting DNA damage can lead to mutations and cancer .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares dioctylnitrosamine with structurally related nitrosamines:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not available* C₁₆H₃₄N₂O 270.2673 Two linear octyl chains (-C₈H₁₇)
Dimethylnitrosamine (NDMA) 62-75-9 C₂H₆N₂O 74.08 Two methyl groups (-CH₃)
Diethylnitrosamine (DEN) 55-18-5 C₄H₁₀N₂O 102.14 Two ethyl groups (-C₂H₅)
Di(2-hydroxypropyl)nitrosamine 53609-64-6 C₆H₁₄N₂O₃ 162.19 Two 2-hydroxypropyl groups (-C₃H₆OH)

Key Observations :

  • Chain Length and Hydrophobicity : this compound’s long alkyl chains render it highly lipophilic compared to NDMA or DEN, which have shorter alkyl groups and higher water solubility .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
This compound Limited data; presumed carcinogenic due to nitrosamine class. Not explicitly regulated; likely covered under broad nitrosamine guidelines.
Dimethylnitrosamine (NDMA) Potent carcinogen (LD₅₀ ~ 37 mg/kg in rats). Linked to liver, lung, and kidney damage. Strictly regulated by FDA, EPA, and WHO (e.g., limits in pharmaceuticals < 0.096 ppm) .
Diethylnitrosamine (DEN) Carcinogenic (induces hepatic tumors); acute toxicity (oral LD₅₀ ~ 220 mg/kg in rats). Classified as a Category 1B carcinogen under EU CLP; restricted in industrial uses .
Di(2-hydroxypropyl)nitrosamine Moderate carcinogenicity (bladder and liver tumors in rodents). Regulated under OSHA hazard communication standards; requires handling precautions .

Key Observations :

  • Smaller nitrosamines (NDMA, DEN) exhibit higher acute toxicity due to rapid metabolic activation into DNA-alkylating agents .

Metabolic Pathways and Research Findings

  • NDMA/DEN : Metabolized by cytochrome P450 enzymes (e.g., CYP2A6) into reactive alkyldiazonium ions, which alkylate DNA .
  • This compound: No direct metabolic data available.
  • Di(2-hydroxypropyl)nitrosamine : Hydroxyl groups facilitate conjugation reactions (e.g., glucuronidation), altering excretion pathways .

Biological Activity

Dioctylnitrosamine (DONA) is a chemical compound known for its significant biological activity, particularly in the context of carcinogenesis and liver toxicity. This article delves into the biological mechanisms, effects on cellular processes, and protective strategies against its harmful impacts, drawing upon various research findings and case studies.

Overview of this compound

DONA is a nitrosamine compound that has been studied for its potential role in inducing cancer, particularly hepatocellular carcinoma (HCC). Its biological activity is primarily linked to its ability to induce oxidative stress, inflammation, and alterations in cellular proliferation.

  • Carcinogenicity : DONA is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, resulting in mutagenesis and tumorigenesis. Studies have shown that DONA exposure leads to significant increases in liver lipid peroxidation and oxidative stress markers, contributing to hepatocarcinogenesis .
  • Cell Cycle Regulation : Research indicates that DONA disrupts normal cell cycle regulation. It promotes the expression of cell cycle regulatory proteins such as cyclin D1 and E1, facilitating increased proliferation of hepatocytes. In diabetic models, the proliferative response to DONA is significantly heightened, suggesting that metabolic conditions can exacerbate its effects .
  • Inflammation : DONA exposure is associated with elevated levels of inflammatory markers and oxidative stress in liver tissues. The compound induces early oxidative stress and inflammation, which are critical factors in the progression of liver diseases .

Table 1: Effects of this compound on Liver Function and Cell Proliferation

StudyModelKey Findings
C57BL/6 MiceIncreased liver lipid peroxidation; enhanced proliferation index in diabetic mice treated with DONA.
Mice with HCCDietary restriction reduced hepatic tumor size and number; altered gene expression profiles associated with cancer pathways.
Mice Supplemented with GSH/SeAntioxidant supplementation attenuated DONA-induced liver damage; improved hepatic function markers.
Rat ModelDONA induced oxidative stress and inflammation; protective effects observed with ginger extract pretreatment.

Case Studies

  • Dietary Restriction Study : A study utilizing a mouse model demonstrated that dietary restriction significantly mitigated the effects of DONA-induced HCC by reducing tumor size and enhancing apoptosis in liver tissues. Transcriptome analysis revealed that dietary restriction reversed many gene expression changes caused by DONA, indicating a protective mechanism at the molecular level .
  • Antioxidant Supplementation : Research investigating the effects of glutathione (GSH) and selenium (Se) supplementation found that these antioxidants effectively reduced the severity of liver damage induced by DONA. The study reported significant improvements in liver function markers and a decrease in oxidative stress levels among treated groups .
  • Ginger Extract Protective Effects : A study highlighted the protective role of ginger extract against DONA-induced oxidative stress and inflammation in rat models. The extract was shown to enhance Nrf2 activation, a key regulator of antioxidant responses, thus mitigating cellular damage .

Q & A

Q. How should researchers design experiments to detect Dioctylnitrosamine in pharmaceutical or environmental samples?

Methodological Answer: Begin with a literature review to identify structural analogs of this compound and their detection methods, as structural similarity aids in extrapolating analytical conditions . Use Gas Chromatography with Nitrogen Phosphorus Detection (GC-NPD) for preliminary screening due to its sensitivity to nitrosamines . Validate findings with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for specificity, especially in complex matrices. Include spike-and-recovery experiments to assess method accuracy, and calibrate using certified reference materials where available.

Q. What factors influence the formation of this compound during chemical synthesis or storage?

Methodological Answer: Key factors include:

  • Amine substrate structure : Secondary amines with branched alkyl chains (like dioctylamine) are more prone to nitrosation .
  • Nitrosating agents : Presence of nitrites/nitrates and acidic conditions (pH 3–4) accelerates formation .
  • Temperature and time : Elevated temperatures and prolonged storage increase yield.
    Experimental designs should incorporate controlled variations of these parameters to quantify their impact, using kinetic modeling to predict formation rates under different conditions.

Q. What are the best practices for conducting a risk assessment of this compound in drug development?

Methodological Answer: Adopt a tiered approach:

Supplier questionnaires : Screen raw materials for nitrosamine contamination risks, focusing on amine precursors and nitrite usage in supplier processes .

Probabilistic modeling : Estimate exposure thresholds using structure-activity relationship (SAR) models and read-across data from structurally similar nitrosamines .

Analytical verification : Test batches using GC-MS or LC-HRMS (High-Resolution Mass Spectrometry) to confirm absence or quantify levels below acceptable limits (e.g., ≤1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s carcinogenic potency across studies?

Methodological Answer: Address contradictions through:

  • Dose-response meta-analysis : Pool data from in vivo/in vitro studies to identify confounders (e.g., metabolic activation differences between species) .
  • Mechanistic studies : Use genotoxicity assays (Ames test, Comet assay) to assess DNA adduct formation, and cross-validate with computational toxicology tools like QSAR (Quantitative Structure-Activity Relationship) .
  • Matrix effect evaluation : Check for interference from co-eluting compounds in analytical setups, which may lead to false positives/negatives .

Q. What advanced analytical strategies mitigate challenges in quantifying this compound at trace levels?

Methodological Answer:

  • High-resolution MS : Use LC-HRMS (e.g., Orbitrap) to distinguish this compound from isobaric interferences in complex matrices .
  • Isotope dilution : Employ deuterated or ¹⁵N-labeled internal standards to correct for recovery losses during sample preparation .
  • Non-targeted screening : Apply machine learning algorithms to raw MS data to identify unknown nitrosamine derivatives .

Q. How can synthetic pathways be modified to prevent this compound formation without compromising yield?

Methodological Answer:

  • Scavenging agents : Introduce ascorbic acid or α-tocopherol to quench nitrosating agents during synthesis .
  • Process optimization : Replace secondary amine precursors with tertiary amines or amides, which are less reactive toward nitrosation .
  • Real-time monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect early formation and adjust reaction parameters dynamically .

Q. What ethical and regulatory considerations arise when publishing conflicting data on this compound’s toxicity?

Methodological Answer:

  • Transparency in reporting : Disclose all experimental conditions (e.g., purity of reagents, storage conditions) to enable reproducibility .
  • Data anonymization : If human data are involved, apply de-identification protocols to comply with GDPR or HIPAA .
  • Pre-registration : Submit study designs to platforms like OSF (Open Science Framework) to mitigate publication bias and enhance credibility .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure research on this compound’s mechanistic toxicology?

Example Application :

  • Population (P) : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention (I) : Chronic exposure to 0.1–10 ppm this compound.
  • Comparison (C) : Control group exposed to vehicle-only.
  • Outcome (O) : Incidence of hepatocellular carcinoma over 24 months.
  • Time (T) : Longitudinal study spanning carcinogenesis phases .

What criteria (e.g., FINER) ensure research questions on this compound are feasible and impactful?

Guidance :

  • Feasible : Ensure access to analytical infrastructure (e.g., HRMS) and sufficient sample sizes.
  • Novel : Investigate understudied pathways (e.g., epigenetic effects via DNA methylation).
  • Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies.
  • Relevant : Align with regulatory priorities, such as EMA’s nitrosamine mitigation guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioctylnitrosamine
Reactant of Route 2
Dioctylnitrosamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.